molecular formula C22H22N2O2S B1403191 (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338540-81-0

(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one

Cat. No.: B1403191
CAS No.: 1338540-81-0
M. Wt: 378.5 g/mol
InChI Key: WGYWHJPQFQGLOQ-ZDUSSCGKSA-N
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Description

®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienoquinoline core, a hydroxy group, and a dimethylamino substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one typically involves multi-step organic reactions. The process begins with the formation of the thienoquinoline core, followed by the introduction of the hydroxy group and the dimethylamino substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the thienoquinoline core or the dimethylamino substituent.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a quinone derivative, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may interact with various biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these possibilities.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienoquinoline derivatives, such as:

  • 2-(4-(dimethylamino)phenyl)thieno[2,3-c]quinolin-4(5H)-one
  • 9-(4-(dimethylamino)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one

Uniqueness

What sets ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one apart is its specific stereochemistry and the presence of both a hydroxy group and a dimethylamino substituent

Properties

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-13(12-24(2)3)14-4-6-15(7-5-14)19-18(25)9-8-17-20(19)16-10-11-27-21(16)22(26)23-17/h4-11,13,25H,12H2,1-3H3,(H,23,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYWHJPQFQGLOQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 2
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 4
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 5
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 6
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one

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